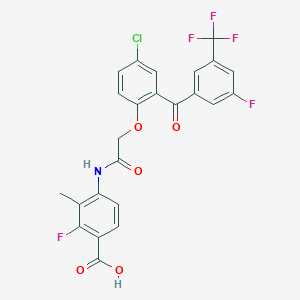

BI-2540

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H15ClF5NO5 |

|---|---|

Poids moléculaire |

527.8 g/mol |

Nom IUPAC |

4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid |

InChI |

InChI=1S/C24H15ClF5NO5/c1-11-18(4-3-16(21(11)27)23(34)35)31-20(32)10-36-19-5-2-14(25)9-17(19)22(33)12-6-13(24(28,29)30)8-15(26)7-12/h2-9H,10H2,1H3,(H,31,32)(H,34,35) |

Clé InChI |

WPEKGNGDNFRRMH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1F)C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)F)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

BI-2536: A Technical Whitepaper on a Potent Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1] This document provides an in-depth technical overview of BI-2536, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. BI-2536 induces mitotic arrest and apoptosis in a wide range of cancer cell lines and has shown efficacy in various xenograft models.[2][3] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with Plk1 inhibitors and similar targeted therapies.

Introduction to BI-2536 and Plk1

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] Its expression is elevated in numerous human cancers, correlating with poor prognosis, which makes it an attractive target for cancer therapy.[6][7][8]

BI-2536, a dihydropteridinone derivative, is an ATP-competitive inhibitor of Plk1.[9][10] It has demonstrated high selectivity for Plk1 over a large panel of other kinases.[1] The inhibition of Plk1 by BI-2536 leads to a distinct mitotic arrest phenotype, often referred to as a "polo arrest," characterized by cells arrested in prometaphase with aberrant mitotic spindles, ultimately leading to apoptosis.[1]

Chemical Structure:

BI-2536 is chemically described as 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide.[11]

Mechanism of Action

BI-2536 exerts its anti-tumor effects primarily through the potent and selective inhibition of Plk1. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent cell death.

Cell Cycle Arrest

Treatment of cancer cells with BI-2536 leads to a profound arrest in the G2/M phase of the cell cycle.[6][7][12] This is a direct consequence of Plk1 inhibition, which is essential for entry into and progression through mitosis. The arrest is characterized by the formation of monopolar spindles and a failure of chromosome segregation.[2][13]

Induction of Apoptosis

Prolonged mitotic arrest induced by BI-2536 triggers the intrinsic apoptotic pathway.[14] This is evidenced by the cleavage of caspase-3 and PARP, as well as an increase in Annexin V-positive cells.[14][15] The induction of apoptosis is a key mechanism of tumor cell killing by BI-2536.[1]

Attenuation of Autophagy

Recent studies have indicated that BI-2536 can also modulate autophagy.[14] Treatment with BI-2536 has been shown to increase the levels of autophagy markers like LC3-II, yet it abrogates the autophagic flux, suggesting an attenuation of the overall process.[12] This dual role in inducing apoptosis and attenuating autophagy contributes to its anti-cancer activity.[12]

Quantitative Data

The following tables summarize the key quantitative data for BI-2536 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of BI-2536

| Target | Assay Type | IC50 Value | Reference(s) |

| Plk1 | Cell-free | 0.83 nM | [2] |

| Plk2 | Cell-free | 3.5 nM | [2] |

| Plk3 | Cell-free | 9.0 nM | [2] |

| BRD4 | Cell-free (Kd) | 37 nM | [2] |

Table 2: Cellular Potency of BI-2536 in Various Cell Lines

| Cell Line | Cancer Type | EC50/IC50 Value | Reference(s) |

| Panel of 32 Human Cancer Cell Lines | Various | 2-25 nM | [2] |

| HeLa | Cervical Cancer | 9 nM | [16] |

| HUVEC | Normal Endothelial Cells | 30 nM | [16] |

| Neonatal Rat Cardiac Fibroblasts | Normal Fibroblasts | 43 nM | [16] |

| Anaplastic Thyroid Carcinoma Cells | Thyroid Cancer | 1.4-5.6 nM | [2] |

| Neuroblastoma Cell Lines | Neuroblastoma | < 100 nM | [12][17] |

| LNCaP | Prostate Cancer | Not specified | [18] |

Table 3: Preclinical In Vivo Efficacy of BI-2536

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (T/C %) | Reference(s) |

| HCT 116 | 50 mg/kg, i.v., once weekly | 15% | [2] |

| HCT 116 | 50 mg/kg, i.v., twice weekly | 0.3% | [2] |

| BxPC-3 | Twice weekly | 5% | [2] |

| A549 | Twice weekly | 14% | [2] |

Table 4: Clinical Trial Data for BI-2536

| Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference(s) |

| I | Advanced Solid Tumors | Single 1-hour i.v. infusion every 21 days | 200 mg | Reversible neutropenia | [10][19] |

| I | Advanced Solid Tumors | 1-hour i.v. infusion on days 1-3 every 21 days | 60 mg | Hematologic events, hypertension, elevated liver enzymes, fatigue | [1] |

| I | Advanced Solid Tumors | 1-hour i.v. infusion on days 1 and 8 every 21 days | 100 mg per administration | Neutropenia | [20] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by BI-2536 and a general workflow for its evaluation.

Caption: Plk1 signaling pathway and the inhibitory action of BI-2536.

Caption: General experimental workflow for evaluating BI-2536.

Caption: Logical flow of the cellular effects of BI-2536.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of BI-2536.

Plk1 In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of BI-2536 on Plk1 enzymatic activity.

Materials:

-

Recombinant human Plk1 enzyme[2]

-

Casein from bovine milk (substrate)[2]

-

BI-2536 (serially diluted)[2]

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT)[2]

-

ATP (including γ-³³P-ATP)[2]

-

5% Trichloroacetic acid (TCA)[2]

-

Filter plates[2]

Procedure:

-

Prepare serial dilutions of BI-2536 in DMSO.

-

In a reaction well, combine the recombinant Plk1 enzyme (e.g., 20 ng) and casein substrate (e.g., 10 µg) in kinase reaction buffer.[2]

-

Add the serially diluted BI-2536 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (e.g., 7.5 µM) containing a tracer amount of γ-³³P-ATP.[2]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 45 minutes).[2]

-

Terminate the reaction by adding ice-cold 5% TCA.[2]

-

Transfer the precipitates to a filter plate and wash with 1% TCA to remove unincorporated γ-³³P-ATP.[2]

-

Quantify the incorporated radioactivity using a radiometric detector.[2]

-

Calculate the percent inhibition for each BI-2536 concentration and determine the IC50 value using a dose-response curve.[2]

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of BI-2536 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

BI-2536 (serially diluted)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[21]

-

Treat the cells with serial dilutions of BI-2536 or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[2][21]

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Then, add solubilization buffer and incubate until the crystals are dissolved.

-

For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.[22]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of BI-2536 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BI-2536

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (for fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with BI-2536 or DMSO (vehicle control) for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70-80% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[2]

-

Incubate in the dark at room temperature for at least 20 minutes.[2]

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Resistance Mechanisms

A potential mechanism of acquired resistance to BI-2536 involves the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[7][23] These transporters can actively efflux BI-2536 from the cancer cells, thereby reducing its intracellular concentration and efficacy.[7][23]

Conclusion

BI-2536 is a well-characterized, potent, and selective inhibitor of Plk1 with significant anti-tumor activity in a broad range of preclinical models. Its mechanism of action, involving the induction of mitotic arrest and apoptosis, is well-documented. While clinical development has faced challenges, BI-2536 remains an invaluable tool for researchers studying the roles of Plk1 in cell division and cancer biology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of Plk1-targeted therapies.

References

- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Bi 2536 | C28H39N7O3 | CID 11364421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

BI-2536: A Technical Guide to a Dual Polo-like Kinase 1 and Bromodomain-Containing Protein 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2][3][4][5] It has been extensively investigated as a potential anti-cancer therapeutic due to its ability to induce mitotic arrest and apoptosis in a wide range of human cancer cell lines.[4][5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of BI-2536. Detailed experimental protocols, comprehensive data summaries, and visualizations of key cellular pathways and experimental workflows are presented to support further research and development in this area.

Introduction: The Discovery of BI-2536

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[7][8][9] Its overexpression in various human cancers is often associated with poor prognosis, making it an attractive target for cancer therapy.[7][8][10] BI-2536, a dihydropteridinone derivative, emerged from a drug discovery program aimed at identifying potent and selective Plk1 inhibitors.[1] It is a highly selective ATP-competitive inhibitor of Plk1.[6][11] Subsequent research has also revealed that BI-2536 functions as a dual inhibitor, targeting Bromodomain-Containing Protein 4 (BRD4), which may contribute to its overall anti-tumor activity.[12][13]

Mechanism of Action

BI-2536 exerts its primary anti-tumor effects through the potent inhibition of Plk1 kinase activity. This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by prometaphase arrest, formation of aberrant monopolar spindles, and subsequent induction of apoptosis.[1] The key molecular events following Plk1 inhibition by BI-2536 include the prevention of γ-tubulin recruitment to mitotic centrosomes and the inhibition of cohesin release from chromosome arms.[14]

Beyond its role as a Plk1 inhibitor, BI-2536 also binds to the bromodomain of BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins.[12] BRD4 is a key regulator of oncogene transcription, including c-Myc. By inhibiting BRD4, BI-2536 can suppress the expression of critical cancer-driving genes.[14] The dual inhibition of Plk1 and BRD4 presents a multi-pronged attack on cancer cells, targeting both cell division and oncogenic signaling.

Signaling Pathway of Plk1 Inhibition

Caption: Plk1 Inhibition Pathway by BI-2536.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of BI-2536

| Target | Assay Type | IC50 / Kd | Reference |

| Plk1 | Cell-free kinase assay | 0.83 nM | [14] |

| Plk2 | Cell-free kinase assay | 3.5 nM | [14] |

| Plk3 | Cell-free kinase assay | 9.0 nM | [14] |

| BRD4 | Binding assay | 37 nM (Kd) | [14] |

Table 2: In Vitro Cellular Proliferation Inhibition by BI-2536

| Cell Line | Cancer Type | EC50 | Reference |

| Panel of 32 human cancer cell lines | Various | 2-25 nM | [14] |

| hTERT-RPE1 (non-cancerous) | Immortalized retinal pigment epithelial cells | 12-31 nM | [14] |

| HUVECs (non-cancerous) | Human umbilical vein endothelial cells | 12-31 nM | [14] |

| NRK (non-cancerous) | Normal rat kidney cells | 12-31 nM | [14] |

| Neuroblastoma cell lines | Neuroblastoma | < 100 nM | [6] |

Table 3: In Vivo Efficacy of BI-2536 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | T/C (%) | Reference |

| HCT 116 | Colorectal Carcinoma | 50 mg/kg, i.v., once weekly | 15% | [14] |

| HCT 116 | Colorectal Carcinoma | 50 mg/kg, i.v., twice weekly | 0.3% | [14] |

| BxPC-3 | Pancreatic Cancer | 50 mg/kg, i.v., twice weekly | 5% | [14] |

| A549 | Non-Small Cell Lung Cancer | 50 mg/kg, i.v., twice weekly | 14% | [14] |

| Colo205 | Colorectal Adenocarcinoma | 10-100 mg/kg, single dose | Dose-dependent mitotic arrest | [15] |

| Neuroblastoma | Neuroblastoma | Not specified | Delayed tumor growth, increased survival | [16] |

| T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100 |

Table 4: Phase I Clinical Trial Pharmacokinetic Parameters of BI-2536

| Parameter | Value | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 200 mg | Single 1-hour IV infusion every 3 weeks | [2][17] |

| Maximum Tolerated Dose (MTD) | 60 mg | 1-hour IV infusion on days 1-3 every 3 weeks | [1] |

| Terminal Elimination Half-life | 20-30 hours | 1-hour IV infusion on days 1-3 every 3 weeks | [1] |

| Pharmacokinetics | Linear within the tested dose range | 1-hour IV infusion on days 1-3 every 3 weeks | [1] |

Experimental Protocols

Plk1 Kinase Activity Assay (In Vitro)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Plk1 kinase.

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

Plk1 substrate (e.g., casein or a specific peptide substrate like T495-Myt1)[18]

-

[γ-³²P]ATP (for radioisotope-based assay) or components for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay, FRET-based assay)[19][20][21]

-

Test compound (BI-2536) at various concentrations

-

96-well or 384-well plates

-

Incubator

-

Detection system (e.g., scintillation counter, luminometer, fluorescence plate reader)

Procedure:

-

Prepare a reaction mixture containing the Plk1 enzyme and its substrate in the kinase buffer.

-

Add the test compound (BI-2536) at a range of concentrations to the reaction mixture in the wells of the assay plate. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantify the phosphorylation of the substrate.

-

Radioisotope-based assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.[20]

-

ADP-Glo™ Kinase Assay: Measure the amount of ADP produced, which is converted to a luminescent signal.[21]

-

FRET-based assay: Measure the change in fluorescence resonance energy transfer upon substrate phosphorylation.[20]

-

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Plk1 Kinase Inhibition Assay

Caption: Workflow for Plk1 Kinase Inhibition Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of cancer cells treated with BI-2536.[22][23][24][25][26]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

BI-2536

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixative (e.g., 70% cold ethanol)

-

DNA staining solution (e.g., Propidium Iodide (PI) or DAPI) containing RNase A[23]

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of BI-2536 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the DNA staining solution (e.g., PI/RNase A staining buffer).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow for Cell Cycle Analysis Experiment

Caption: Logical Flow for a Cell Cycle Analysis Experiment.

Conclusion

BI-2536 is a pioneering molecule in the field of Plk1 inhibition, demonstrating potent anti-proliferative and pro-apoptotic activity in a broad range of cancer models. Its dual activity against BRD4 further enhances its therapeutic potential. The comprehensive data presented in this technical guide, including in vitro and in vivo efficacy, pharmacokinetic profiles, and detailed experimental methodologies, provide a valuable resource for researchers and drug development professionals. The visualization of the Plk1 inhibition pathway and experimental workflows offers a clear understanding of its mechanism and the methods used for its evaluation. While clinical development of BI-2536 has faced challenges, the insights gained from its study continue to inform the development of next-generation Plk1 inhibitors and other anti-mitotic agents.

References

- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 9. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cyclin-d1.com [cyclin-d1.com]

- 12. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. oncotarget.com [oncotarget.com]

- 17. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. PLK1 Kinase Enzyme System [promega.com]

- 20. ar.iiarjournals.org [ar.iiarjournals.org]

- 21. promega.com [promega.com]

- 22. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. miltenyibiotec.com [miltenyibiotec.com]

BI-2536 Therapeutic Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2536 is a potent and selective small-molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[3][4] This technical guide provides an in-depth overview of the therapeutic target validation of BI-2536, summarizing key preclinical data, and detailing the experimental protocols used to elucidate its mechanism of action and anti-tumor efficacy.

Mechanism of Action

BI-2536 functions as an ATP-competitive inhibitor of PLK1.[5] Its high affinity and selectivity for PLK1 lead to the disruption of crucial mitotic processes.[6][7] Inhibition of PLK1 by BI-2536 results in a characteristic "polo arrest," a mitotic arrest in prometaphase characterized by the formation of monopolar spindles.[4][5] This disruption of mitotic progression ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data validating the therapeutic potential of BI-2536.

Table 1: In Vitro Kinase Inhibitory Activity of BI-2536

| Target | IC50 (nM) | Assay Type |

| PLK1 | 0.83 | Cell-free assay |

| PLK2 | 3.5 | Cell-free assay |

| PLK3 | 9.0 | Cell-free assay |

| BRD4 (Kd) | 37 | Cell-free assay |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data sourced from[1].

Table 2: In Vitro Anti-proliferative Activity of BI-2536 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| HeLa | Cervical Cancer | 2-25 |

| HCT 116 | Colon Carcinoma | 2-25 |

| BxPC-3 | Pancreatic Carcinoma | 2-25 |

| A549 | Non-small Cell Lung Cancer | 2-25 |

| Multiple Myeloma | Multiple Myeloma | <10 |

| Neuroblastoma | Neuroblastoma | <100 |

EC50: Half-maximal effective concentration. Data sourced from[1][5][8].

Table 3: In Vivo Efficacy of BI-2536 in Human Tumor Xenograft Models

| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (T/C %) |

| HCT 116 | 50 mg/kg, i.v., once per week | 15 |

| HCT 116 | 50 mg/kg, i.v., twice per week | 0.3 |

| BxPC-3 | 50 mg/kg, i.v., twice per week | 5 |

| A549 | 50 mg/kg, i.v., twice per week | 14 |

T/C %: Treatment vs. Control. Data sourced from[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by BI-2536 and a typical experimental workflow for its evaluation.

Experimental Protocols

In Vitro Kinase Assay

-

Enzyme and Substrate Preparation : Recombinant human PLK1 is expressed and purified. Casein from bovine milk is used as a substrate.[9]

-

Reaction Mixture : The kinase reaction is performed in a final volume of 60 µL containing 15 mM MgCl₂, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5 mM ATP, 0.3 µCi γ-³³P-ATP, 20 ng of recombinant PLK1, and 10 µg of casein.[9]

-

Inhibitor Addition : Serially diluted BI-2536 is added to the reaction mixture.[9]

-

Incubation : The reaction is incubated for 45 minutes at 30°C.[9]

-

Termination and Precipitation : The reaction is terminated by adding 125 µL of ice-cold 5% trichloroacetic acid (TCA).[9]

-

Quantification : Precipitates are transferred to a filter plate, washed with 1% TCA, and quantified radiometrically to determine the level of substrate phosphorylation.[9]

-

Data Analysis : IC50 values are calculated from dose-response curves.[9]

Cell Viability Assay (Alamar Blue)

-

Cell Seeding : Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]

-

Compound Treatment : Cells are treated with various concentrations of BI-2536 for 72 hours.[9]

-

Alamar Blue Addition : Alamar Blue reagent is added to each well.[9]

-

Incubation : Plates are incubated for a specified time to allow for the conversion of the dye by metabolically active cells.[9]

-

Fluorescence Measurement : The fluorescence is measured using a fluorescence spectrophotometer.[1]

-

Data Analysis : The effective concentration at which cellular growth is inhibited by 50% (EC50) is extrapolated from the dose-response curve.[9]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment : Logarithmically growing cells (e.g., HeLa) are incubated with BI-2536 or DMSO (vehicle control) for 24 hours.[9]

-

Cell Fixation : Cells are harvested and fixed in 80% ethanol.[1]

-

Permeabilization and Staining : Fixed cells are treated with 0.25% Triton X-100, followed by incubation with RNase and propidium (B1200493) iodide (PI) to stain the DNA.[1]

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.[1]

-

Data Analysis : Cell cycle profiles are determined based on the intensity of PI fluorescence, distinguishing cells in G0/G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment : Cells are treated with BI-2536 at various concentrations for 48 hours.[10]

-

Cell Harvesting : Both floating and adherent cells are collected.[10]

-

Staining : Cells are resuspended in a buffer containing Annexin V-FITC and a viability dye (e.g., 7-AAD).[10]

-

Incubation : The cell suspension is incubated for 20 minutes at room temperature in the dark.[10]

-

Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[10]

Western Blot Analysis

-

Cell Lysis : Treated and control cells are lysed in a buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification : The protein concentration of the cell lysates is determined using a Bradford assay.[10]

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[10]

-

Blocking and Antibody Incubation : The membrane is blocked with non-fat dry milk and then incubated with primary antibodies against target proteins (e.g., PLK1, cleaved PARP, Cyclin B1) overnight at 4°C.[10] This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[10]

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Culture and Treatment : Cells are grown on coverslips and treated with BI-2536.[9]

-

Fixation and Permeabilization : Cells are fixed with formaldehyde (B43269) or methanol (B129727) and permeabilized with Triton X-100.[9]

-

Blocking and Antibody Staining : Coverslips are blocked and then incubated with primary antibodies (e.g., anti-α-tubulin to visualize spindles) and corresponding fluorescently labeled secondary antibodies.[9]

-

Mounting and Imaging : Coverslips are mounted onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence microscope.[9]

In Vivo Xenograft Studies

-

Cell Implantation : Human cancer cells (e.g., HCT 116) are subcutaneously injected into immunocompromised mice.[9]

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9]

-

Treatment Administration : BI-2536 is formulated and administered intravenously via the tail vein at specified doses and schedules.[9]

-

Tumor Measurement : Tumor volumes are measured regularly (e.g., three times a week) using calipers.[9]

-

Tolerability Assessment : The body weight of the mice is monitored as an indicator of treatment tolerability.[9]

-

Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor volumes of the treated group to the vehicle-treated control group.[9]

Resistance Mechanisms

A notable mechanism of acquired resistance to BI-2536 involves the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[11][12] These transporters can efflux BI-2536 from cancer cells, thereby reducing its intracellular concentration and diminishing its therapeutic effect.[11][12]

Conclusion

The comprehensive preclinical data strongly validate Polo-like kinase 1 as a therapeutic target in oncology. BI-2536 demonstrates potent and selective inhibition of PLK1, leading to mitotic arrest and apoptosis in a broad range of cancer cell lines and significant tumor growth inhibition in in vivo models. While clinical development has faced challenges, the foundational research on BI-2536 has been instrumental in advancing the understanding of PLK1 biology and has paved the way for the development of next-generation PLK1 inhibitors. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]

- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Icaritin inhibits PLK1 to activate DNA damage response in NK/T cell lymphoma and increases sensitivity to GELOX regime - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Polo-like Kinase 1 (Plk1) Enhances the Antineoplastic Activity of Metformin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

BI-2536: A Technical Guide to its Role in Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[5] Notably, Plk1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the mechanism of action of BI-2536, its impact on mitotic progression, and detailed protocols for its investigation.

Mechanism of Action

BI-2536 functions as an ATP-competitive inhibitor of Plk1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6][7] This inhibition disrupts the normal orchestration of mitotic events, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[2][8]

Data Presentation: Quantitative Analysis of BI-2536 Activity

The efficacy of BI-2536 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the Plk1 enzyme and cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of BI-2536

| Kinase | IC50 (nM) |

| Plk1 | 0.83[9] |

| Plk2 | 3.5[9] |

| Plk3 | 9.0[9] |

Table 2: Anti-proliferative Activity of BI-2536 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| HeLa | Cervical Cancer | 9[10] |

| NCI-H460 | Non-Small Cell Lung Cancer | 12 |

| A549 | Non-Small Cell Lung Cancer | 14 |

| BxPC-3 | Pancreatic Cancer | 5 |

| HCT 116 | Colon Cancer | 15 |

| Neuroblastoma Cell Lines | Neuroblastoma | <100[11] |

| Anaplastic Thyroid Carcinoma Cell Lines | Anaplastic Thyroid Carcinoma | 1.4-5.6 |

| Various Human Cancer Cell Lines | Multiple | 2-25[9] |

Table 3: Induction of Apoptosis by BI-2536 in Neuroblastoma Cell Lines

| Cell Line | BI-2536 Concentration (nM) | Percentage of Apoptotic Cells |

| SH-SY5Y | 5 | 41.33 ± 5.45%[11] |

| SH-SY5Y | 10 | 49.39 ± 6.28%[11] |

| SK-N-BE(2) | 10 | Increased vs. control[11] |

| SK-N-BE(2) | 50 | Increased vs. control[11] |

Signaling Pathways Affected by BI-2536

BI-2536, through its inhibition of Plk1, perturbs critical signaling pathways that govern mitotic progression.

Caption: BI-2536 competitively inhibits the ATP-binding site of Plk1, preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and apoptosis.

Inhibition of Plk1 by BI-2536 leads to a cascade of events, including the failure of centrosome maturation and the formation of monopolar spindles. This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in prometaphase.[8] If the cell is unable to satisfy the checkpoint, it will undergo apoptosis, a process often referred to as mitotic catastrophe.[8]

Caption: Plk1 plays a central role in the G2/M transition and mitotic progression through a complex network of phosphorylation events.

Experimental Protocols

Plk1 Kinase Inhibition Assay

This assay measures the ability of BI-2536 to inhibit the enzymatic activity of Plk1.

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., Casein)

-

ATP (including radiolabeled γ-³³P-ATP)

-

BI-2536 (serial dilutions)

-

Trichloroacetic acid (TCA) solution

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Plk1 enzyme, and the substrate.

-

Add serial dilutions of BI-2536 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³³P-ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).

-

Terminate the reaction by adding ice-cold TCA solution to precipitate the proteins.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabel in the precipitated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each BI-2536 concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of BI-2536 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

BI-2536 (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BI-2536 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[9][11][12][13]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[9][11][12][13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following BI-2536 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BI-2536

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% cold ethanol)

-

Staining solution (containing propidium (B1200493) iodide (PI) and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with BI-2536 or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at approximately 617 nm.

-

Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Visualizing Mitotic Spindles

This method allows for the visualization of the mitotic spindle and the effects of BI-2536 on its morphology.

Materials:

-

HeLa cells (or other suitable cell line)

-

Coverslips

-

Complete cell culture medium

-

BI-2536

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% fetal bovine serum in PBS)

-

Primary antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A, diluted 1:1000)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (diluted according to manufacturer's instructions)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a culture dish and allow them to adhere.

-

Treat the cells with BI-2536 (e.g., 10-100 nM) or vehicle control for a suitable duration to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 10% fetal bovine serum in PBS for 15-30 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the mitotic spindles and chromosomes using a fluorescence microscope.

Experimental Workflow

A typical preclinical investigation of BI-2536 involves a series of in vitro and in vivo experiments to characterize its anti-cancer activity.

Caption: A logical workflow for the preclinical evaluation of BI-2536, progressing from in vitro characterization to in vivo efficacy and toxicity studies.

Conclusion

BI-2536 is a powerful research tool and a promising therapeutic candidate that targets the mitotic kinase Plk1. Its potent and selective inhibition of Plk1 leads to a cascade of events that disrupt mitotic progression, ultimately inducing apoptosis in cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of BI-2536 and the broader implications of Plk1 inhibition in cancer biology and therapy. While early clinical trials have shown modest single-agent efficacy, ongoing research into combination therapies may unlock the full potential of this targeted approach.[7][8]

References

- 1. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 8. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

BI-2536: A Technical Guide to a Potent Plk1 Inhibitor and its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Plk1 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of BI-2536, focusing on its mechanism of action, its profound effects on cell cycle regulation, and detailed experimental protocols for its study.

Core Mechanism of Action: Plk1 Inhibition

BI-2536 functions as an ATP-competitive inhibitor of Plk1, binding to its kinase domain and preventing the phosphorylation of downstream substrates.[5][6] Plk1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[7][8][9] By inhibiting Plk1, BI-2536 disrupts these processes, leading to mitotic arrest and ultimately, cell death.[1][10] The potent inhibitory activity of BI-2536 against Plk1 is demonstrated by its low nanomolar IC50 value in cell-free assays.[11]

Effects on Cell Cycle Regulation

The primary consequence of Plk1 inhibition by BI-2536 is a profound disruption of the cell cycle, predominantly leading to a G2/M phase arrest.[3][5][12] This arrest is characterized by the accumulation of cells in prometaphase with aberrant mitotic spindles, often appearing as monopolar spindles.[1][10] This "polo arrest" phenotype is a hallmark of Plk1 inhibition and is followed by the induction of mitotic catastrophe and apoptosis.[1][12]

Key Molecular Events:

-

Mitotic Arrest: BI-2536 treatment leads to the accumulation of cells with condensed chromosomes that fail to align properly at the metaphase plate.[1][10] This is accompanied by an increase in the levels of mitotic markers such as phosphorylated histone H3.[1][13]

-

Apoptosis Induction: Following prolonged mitotic arrest, cancer cells treated with BI-2536 undergo apoptosis.[1][5] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-9, as well as an increase in Annexin V-positive cells.[14]

-

Signaling Pathway Modulation: BI-2536 has been shown to modulate several signaling pathways involved in cell survival and death. For instance, it can affect the expression of apoptosis-related genes, including members of the Bcl-2 family.[5][15]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of BI-2536 across various cancer cell lines.

| Parameter | Value | Assay | Reference |

| Plk1 IC50 | 0.83 nM | Cell-free kinase assay | [2][11] |

| Plk2 IC50 | 3.5 nM | Cell-free kinase assay | [11] |

| Plk3 IC50 | 9.0 nM | Cell-free kinase assay | [11] |

| BRD4 Kd | 37 nM | [11] |

Table 1: In Vitro Inhibitory Activity of BI-2536

| Cell Line | Cancer Type | EC50 / IC50 (nM) | Reference |

| Panel of 32 human cancer cell lines | Various | 2 - 25 (EC50) | [11] |

| hTERT-RPE1, HUVECs, NRK | Non-cancerous | 12 - 31 (EC50) | [11] |

| CAL62, OCUT-1, SW1736, 8505C, ACT-1 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 (EC50) | [11] |

| Neuroblastoma cell lines | Neuroblastoma | < 100 (IC50) | [5] |

| C4-2 | Prostate Cancer | 8 (IC50) | [16] |

| LNCaP | Prostate Cancer | 90 (IC50) | [16] |

| HeLa | Cervical Cancer | 9 (IC50) | [17] |

| HUVEC | Non-cancerous | 30 (IC50) | [17] |

| Cardiac Fibroblasts (rat) | Non-cancerous | 43 (IC50) | [17] |

Table 2: Cellular Potency of BI-2536 in Various Cell Lines

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by BI-2536 and a typical experimental workflow for its evaluation.

References

- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]

- 3. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyclin-d1.com [cyclin-d1.com]

- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the BI-2536 Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by BI-2536, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It is intended to serve as a technical resource, detailing the signaling cascades, experimental validation, and quantitative data associated with the pro-apoptotic effects of this compound.

Core Mechanism: Mitotic Catastrophe-Driven Apoptosis

BI-2536 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Inhibition of PLK1 by BI-2536 disrupts the normal progression of the cell cycle, leading to a profound arrest in the G2/M phase.[3][4] This prolonged mitotic arrest ultimately triggers a form of programmed cell death known as mitotic catastrophe, which is a primary mechanism of BI-2536-induced apoptosis.[5][6]

The sequence of events initiated by BI-2536 can be summarized as follows:

-

PLK1 Inhibition : BI-2536 effectively inhibits the kinase activity of PLK1 at nanomolar concentrations.[1][2]

-

Disruption of Mitotic Processes : The inhibition of PLK1 leads to defects in centrosome maturation, spindle assembly, and chromosome segregation.[5][7]

-

Activation of the Spindle Assembly Checkpoint (SAC) : Improperly attached kinetochores activate the SAC, leading to a prolonged mitotic arrest.[5]

-

Mitotic Catastrophe : The sustained arrest and cellular inability to correctly complete mitosis result in mitotic catastrophe, characterized by the formation of multinucleated cells.[6]

-

Induction of Apoptosis : Following mitotic catastrophe, the intrinsic apoptotic pathway is activated, leading to caspase activation and cell death.[3][8]

Signaling Pathways of BI-2536 Induced Apoptosis

The apoptotic signaling cascade initiated by BI-2536 involves multiple key cellular components, including cell cycle regulators, the Bcl-2 family of proteins, and caspases.

Disruption of Cell Cycle Regulation

BI-2536-mediated inhibition of PLK1 has profound effects on the expression and activity of key cell cycle proteins. Treatment with BI-2536 has been shown to modulate the levels of Cyclin B1, Cdc2, Cdc20, and Cdc25c, all of which are critical for the G2/M transition and mitotic progression.[6] The dysregulation of these proteins is a direct consequence of PLK1 inhibition and is a key contributor to the observed G2/M arrest.[9]

Modulation of the Bcl-2 Family and Caspase Activation

The commitment to apoptosis following BI-2536 treatment is regulated by the Bcl-2 family of proteins. Studies have shown that BI-2536 can increase the expression of the pro-apoptotic protein Bad, while decreasing the levels of the pro-survival protein Bcl-xL.[10] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

The release of cytochrome c initiates the activation of the caspase cascade. BI-2536 treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, and the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[3][10] The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker for BI-2536-induced cell death.

Quantitative Data Summary

The pro-apoptotic effects of BI-2536 have been quantified across various cancer cell lines. The following tables summarize key data points from published studies.

Table 1: IC50 Values of BI-2536 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~2-25 | [2] |

| HCT 116 | Colon Cancer | ~2-25 | [2] |

| BxPC-3 | Pancreatic Cancer | ~2-25 | [2] |

| A549 | Lung Cancer | ~2-25 | [2] |

| SH-SY5Y | Neuroblastoma | <100 | [3][4] |

| SK-N-BE(2) | Neuroblastoma | <100 | [3][4] |

| SAS | Oral Cancer | 160 | [11] |

| OECM-1 | Oral Cancer | 32 | [11] |

Table 2: BI-2536 Induced Apoptosis and Cell Cycle Arrest

| Cell Line | BI-2536 Conc. | Time (h) | Apoptotic Cells (%) | G2/M Arrest (%) | Reference |

| SH-SY5Y | 5 nM | 24 | 41.33 ± 5.45 | Not specified | [3] |

| SH-SY5Y | 10 nM | 24 | 49.39 ± 6.28 | Not specified | [3] |

| SAS | >10 nM | Not specified | Increased | Increased | [6] |

| OECM-1 | >10 nM | Not specified | Increased | Increased | [6] |

Table 3: Effect of BI-2536 on Apoptosis-Related Protein Expression

| Cell Line | BI-2536 Treatment | Protein | Change in Expression | Reference |

| Tuberin (B1235387) deficient | 30 nM, 1-3 days | Cleaved PARP | Increased | [10] |

| Tuberin deficient | 30 nM, 1-3 days | Cleaved Caspase-3 | Increased | [10] |

| 621-101 | Dose-dependent | Bad | Increased | [10] |

| 621-101 | Dose-dependent | Bcl-xL | Decreased | [10] |

| SH-SY5Y | Dose-dependent | Cleaved PARP | Increased | [3] |

| SH-SY5Y | Dose-dependent | Cleaved Caspase-3 | Increased | [3] |

| SK-N-BE(2) | Dose-dependent | Cleaved PARP | Increased | [3] |

| SK-N-BE(2) | Dose-dependent | Cleaved Caspase-3 | Increased | [3] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pro-apoptotic effects of BI-2536. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment : Treat cells with a range of BI-2536 concentrations (e.g., 0-1000 nM) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment : Treat cells with BI-2536 at the desired concentrations and for the specified time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction : Treat cells with BI-2536, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, cleaved caspase-3, cleaved PARP, Bcl-2 family members, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Quantify the band intensities and normalize to the loading control.

Conclusion

BI-2536 is a potent inducer of apoptosis in a wide range of cancer cells. Its mechanism of action is intrinsically linked to its primary function as a PLK1 inhibitor. By disrupting the intricate process of mitosis, BI-2536 forces cancer cells into a state of prolonged mitotic arrest, culminating in mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. The robust and well-characterized pro-apoptotic activity of BI-2536 underscores the therapeutic potential of targeting PLK1 in oncology. This guide provides a foundational understanding of these processes to aid in the design and interpretation of future research and drug development efforts in this area.

References

- 1. plx-4720.com [plx-4720.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 10. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

BI-2536: A Potent Plk1 Inhibitor for Antitumor Therapy

An In-depth Technical Guide on the Effects of BI-2536 on Tumor Cell Lines

This technical guide provides a comprehensive overview of the biological effects of BI-2536, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), on various tumor cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Plk1 inhibition in oncology.

Core Mechanism of Action

BI-2536 is an ATP-competitive inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2][3] By binding to the kinase domain of Plk1, BI-2536 disrupts its catalytic activity, leading to a cascade of events that ultimately inhibit tumor cell proliferation.[4] Plk1 is overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[2][5]

Signaling Pathway Disruption

The primary mechanism of BI-2536 involves the disruption of normal mitotic progression. Inhibition of Plk1 leads to defects in centrosome maturation, bipolar spindle formation, and the metaphase-to-anaphase transition.[2][6] This results in a mitotic arrest, typically at the G2/M phase of the cell cycle, a characteristic phenotype known as "polo arrest".[2][7] Prolonged mitotic arrest ultimately triggers apoptotic cell death.[4][8][9]

Furthermore, BI-2536 has been shown to modulate several downstream signaling pathways. For instance, in some cancer cell lines, Plk1 inhibition by BI-2536 can affect the expression of key cell cycle and apoptosis regulatory proteins such as Cyclin B1, Cdc25c, and members of the Bcl-2 family.[10][11] In neuroblastoma cells, BI-2536 treatment has been observed to attenuate autophagy by inactivating the AMPKα signaling pathway.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the Polo-like-kinase-1-inhibitor BI2536 in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of BI-2536: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of BI-2536, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Introduction to BI-2536

BI-2536 is a small molecule inhibitor that targets the serine/threonine kinase Plk1, a key regulator of multiple stages of mitosis.[1] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] By inhibiting Plk1, BI-2536 disrupts the mitotic progression of cancer cells, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][4] Preclinical studies have demonstrated the potent anti-tumor activity of BI-2536 in various cancer models, highlighting its potential as a therapeutic agent.[1][5]

Mechanism of Action: Plk1 Inhibition

BI-2536 functions as an ATP-competitive inhibitor of Plk1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6][7] This inhibition disrupts several critical mitotic processes, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][8] The cellular consequence of Plk1 inhibition by BI-2536 is a prolonged arrest in prometaphase, characterized by aberrant mitotic spindles.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the selective elimination of rapidly dividing cancer cells.[1]

Caption: BI-2536 inhibits Plk1, disrupting mitosis and inducing apoptosis.

In Vivo Efficacy Data

Numerous in vivo studies have evaluated the anti-tumor efficacy of BI-2536 in various xenograft models. The following tables summarize the quantitative data from these studies, showcasing the potent activity of BI-2536 across a range of cancer types.

Table 1: Efficacy of BI-2536 in Colorectal Cancer Xenograft Models

| Cell Line | Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Reference |

| HCT-116 | Nude Mice | 30 mg/kg, i.v., twice weekly | Significant reduction in tumor progression | [9] |

| HCT-116 | Nude Mice | 40-50 mg/kg, i.v. | Significant tumor growth suppression or regression | Not specified |

Table 2: Efficacy of BI-2536 in Lung Cancer Xenograft Models

| Cell Line | Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Reference |

| NCI-H460 | Nude Mice | Not specified | Not specified | [10] |

| A549 | Nude Mice | Not specified | Not specified | [10][11][12][13] |

Table 3: Efficacy of BI-2536 in Other Cancer Xenograft Models

| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Reference |

| Huh-7 | Hepatocellular Carcinoma | Nude Mice | 30 mg/kg, i.v., twice weekly | Reduced tumor progression | [9] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | BALB/C Nude Mice | 15 mg/kg, i.v., twice a week | Significant inhibition of tumor growth | [14] |

| Caski | Squamous Cell Carcinoma | Nude Mice | 25 mg/kg, i.v., q4dx4 | 69% | [15] |

| SiHa | Squamous Cell Carcinoma | Nude Mice | 25 mg/kg, i.v., q4dx4 | 52% | [15] |

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments cited in this guide.

Xenograft Tumor Model Establishment

A standardized protocol is typically followed for establishing xenograft tumors in immunodeficient mice.

Caption: Standard workflow for in vivo xenograft efficacy studies.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, NCI-H460, A549) are cultured in appropriate media and conditions to achieve exponential growth.[16][17][18][19][20]

-

Animal Models: Immunodeficient mice (e.g., nude mice, BALB/c nude mice) are used to prevent rejection of the human tumor xenografts.

-

Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[14]

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

Drug Formulation and Administration

-

Formulation: BI-2536 is typically formulated in a vehicle suitable for intravenous injection.

-

Administration: The drug is administered intravenously (i.v.) at specified doses and schedules (e.g., 15-50 mg/kg, once or twice weekly).[14]

Efficacy Evaluation

-

Tumor Growth Inhibition: The primary endpoint is often the inhibition of tumor growth, calculated as the percentage of the mean tumor volume in the treated group versus the control group (T/C%).[15]

-

Tumor Regression: In some studies, the ability of BI-2536 to induce regression of established tumors is also assessed.[1]

-

Survival Analysis: In some long-term studies, the effect of treatment on the overall survival of the animals is evaluated.

-

Biomarker Analysis: Tumor tissues may be collected at the end of the study for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to confirm the mechanism of action in vivo.[14]

Conclusion

The in vivo efficacy studies of BI-2536 consistently demonstrate its potent anti-tumor activity across a variety of preclinical cancer models. Its well-defined mechanism of action, involving the targeted inhibition of Plk1 and subsequent induction of mitotic catastrophe and apoptosis, makes it a compelling candidate for further clinical development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Plk1 inhibition in oncology.

References

- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. plx-4720.com [plx-4720.com]

- 7. cyclin-d1.com [cyclin-d1.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. altogenlabs.com [altogenlabs.com]

- 19. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 20. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

BI-2536: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for BI-2536, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology and drug development.

Mechanism of Action

BI-2536 is an ATP-competitive inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2][3] Plk1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][3]

By inhibiting Plk1, BI-2536 disrupts the normal progression of the cell cycle, leading to a mitotic arrest in the prometaphase.[1][4] This arrest is characterized by the formation of aberrant mitotic spindles and ultimately triggers apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated that the cellular phenotype induced by BI-2536 mirrors that of Plk1 depletion by siRNA, often referred to as a "polo arrest," which is typified by a dumbbell-shaped chromatin organization.[1]

In Vitro Activity

Kinase Inhibitory Potency

BI-2536 demonstrates high potency against Plk1 and exhibits selectivity over other kinases, although it also shows some activity against Plk2 and Plk3.[5][6]

| Target | Assay Type | IC50 / Kd | Reference |

| Plk1 | Cell-free kinase assay | 0.83 nM (IC50) | [1][2][5][7] |

| Plk2 | Cell-free kinase assay | 3.5 nM (IC50) | [5][6] |

| Plk3 | Cell-free kinase assay | 9.0 nM (IC50) | [5][6] |

| BRD4 | - | 37 nM (Kd) | [5] |

Cellular Proliferation

BI-2536 effectively inhibits the proliferation of a broad spectrum of human cancer cell lines at nanomolar concentrations.[5][7]

| Cell Line Type | EC50 Range | Reference |

| Human Cancer Cell Lines (Panel of 32) | 2 - 25 nM | [5][8] |

| Anaplastic Thyroid Carcinoma (ATC) cells | 1.4 - 5.6 nM | [5] |

| Neuroblastoma (NB) cell lines | < 100 nM | [3] |

| Multiple Myeloma (MM) cell lines | < 10 nM (most sensitive) | [9] |

| Non-malignant cell lines (hTERT-RPE1, HUVEC, NRK) | 12 - 31 nM | [5] |

Cellular Mechanisms

Treatment of cancer cells with BI-2536 leads to a cascade of cellular events consistent with its mechanism of action.

-

Cell Cycle Arrest: Induces a robust G2/M phase arrest.[3][5]

-

Apoptosis Induction: Triggers apoptosis, as evidenced by the cleavage of PARP and an increase in the sub-G1 DNA content.[3][5]

-

Mitotic Aberrations: Causes the formation of monopolar spindles and inhibits the recruitment of γ-tubulin to mitotic centrosomes.[5]

-